Tungsten(VI) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Tungsten-Based Materials:

WCl₆ is a crucial starting material for the synthesis of various tungsten compounds . Its high purity and volatility make it ideal for deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) [^2, ^3]. These techniques allow researchers to create thin films and nanostructures of tungsten with precise control over their properties, making them valuable for applications in:

- Electronics: Tungsten films are used in microelectronic devices like transistors and integrated circuits due to their excellent electrical conductivity and thermal stability .

- Catalysis: Tungsten-based catalysts are employed in various chemical reactions, including hydrogen production, hydrocarbon conversion, and selective oxidation reactions [^5, ^6].

- Coatings: Tungsten coatings offer high hardness, wear resistance, and corrosion protection, making them valuable for various industrial applications .

Catalyst in Organic Synthesis:

WCl₆ exhibits Lewis acid behavior, making it a valuable catalyst for various organic reactions . Some notable examples include:

- Dithioacetalization: WCl₆ effectively catalyzes the formation of carbon-sulfur bonds in organic molecules, which is crucial for the synthesis of various pharmaceuticals and functional materials .

- Alkylation and acylation: WCl₆ can act as a catalyst for the introduction of alkyl or acyl groups onto organic molecules, enabling the synthesis of diverse organic compounds .

- Friedel-Crafts reactions: WCl₆ can be used as a Lewis acid catalyst in Friedel-Crafts reactions, which are important for the synthesis of various aromatic compounds [^11].

The advantages of using WCl₆ as a catalyst include its high activity, broad substrate scope, and ability to operate under mild reaction conditions .

Research on Material Properties:

Due to its unique chemical and physical properties, WCl₆ itself is a subject of research in various fields. These include:

- Crystal structure and bonding: Researchers study the crystal structure and bonding behavior of WCl₆ to understand its stability and reactivity .

- Computational modeling: Computational methods are employed to predict and understand the properties of WCl₆ at the atomic and molecular level .

- Material characterization: Various techniques are used to characterize the physical and chemical properties of WCl₆, which provide valuable insights into its potential applications .

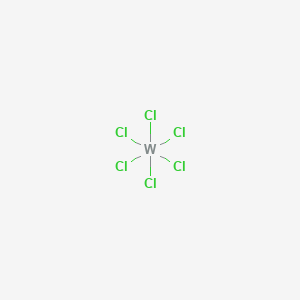

Tungsten(VI) chloride, with the chemical formula WCl₆, is a dark violet-blue crystalline compound that exists as a volatile solid at room temperature. It can also appear as a wine-red form when rapidly cooled. This compound is characterized by its octahedral geometry, with equivalent tungsten-chlorine bond distances of approximately 224-226 picometers. Tungsten(VI) chloride is a strong Lewis acid and serves as an important precursor in the synthesis of various tungsten-based compounds, including carbenes used in catalysis .

- Hydrolysis: It reacts readily with moisture, producing tungsten oxychlorides like WOCl₄ and WO₂Cl₂, which can further hydrolyze to form tungsten trioxide (WO₃) .

- Methylation: When treated with trimethylaluminum, it yields hexamethyl tungsten .

- Substitution Reactions: The chloride ligands in WCl₆ can be replaced by various anionic ligands such as bromides and thiocyanates .

- Deoxygenation: It can be used in reactions involving butyllithium to deoxygenate epoxides .

Tungsten(VI) chloride exhibits significant biological activity primarily through its interaction with molybdenum-dependent enzymes. It can displace molybdenum in these enzymes, leading to inhibition of their functions. This displacement affects pathways involving sulfite and xanthine metabolism, resulting in increased sensitivity to sulfite and alterations in gene expression related to enzyme activity . Its corrosive nature and strong oxidizing properties also pose potential risks in biological systems .

The synthesis of tungsten(VI) chloride typically involves the chlorination of tungsten metal. The process can be summarized as follows:

- Tungsten metal is placed in a sealed reaction vessel.

- Chlorine gas is introduced while the temperature is raised to 250-300°C.

- The reaction proceeds to form tungsten hexachloride.

- The product is purified through sublimation at approximately 185°C under low pressure (10⁻⁴ torr) .

Tungsten(VI) chloride has a variety of applications:

- Catalysis: It serves as a precursor for tungsten-based carbenes used in olefin metathesis reactions and other organic syntheses .

- Material Science: Utilized in the production of self-healing materials via ring-opening metathesis polymerization .

- Electronics: Employed in the fabrication of perovskite solar cells and light-emitting devices.

- Chemical Synthesis: Acts as a reagent for various organic transformations, including deoxygenation reactions .

Research has shown that tungsten(VI) chloride interacts significantly with biological systems, particularly through its effects on molybdenum-dependent enzymes. These interactions can lead to biochemical changes that affect metabolic pathways involving sulfur and nitrogen compounds. The compound's ability to inhibit enzyme activity suggests potential implications for both therapeutic applications and toxicological assessments .

Tungsten(VI) chloride shares similarities with other transition metal chlorides but possesses unique characteristics due to its specific electronic configuration and reactivity. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Molybdenum(VI) Chloride | MoCl₆ | Similar octahedral structure; used in catalysis |

| Rhenium(VI) Chloride | ReCl₆ | Strong Lewis acid; similar reactivity |

| Titanium(IV) Chloride | TiCl₄ | Used in polymerization; less volatile than WCl₆ |

| Zirconium(IV) Chloride | ZrCl₄ | Used in organic synthesis; forms adducts |

Tungsten(VI) chloride is distinctive due to its high volatility and strong catalytic properties, making it particularly valuable in advanced material synthesis and catalytic applications .

The synthesis of WCl₆ was first reported in the late 19th century via direct chlorination of tungsten metal at elevated temperatures:

$$

\text{W} + 3\ \text{Cl}2 \rightarrow \text{WCl}6 \quad (\text{600°C, sealed tube})

$$

Early structural analyses revealed two polymorphs: the α-form (blue, stable at room temperature) and β-form (red, metastable), both featuring equivalent W–Cl bonds (224–226 pm). These discoveries laid the groundwork for understanding its electronic structure as a d⁰ transition metal complex.

Significance in Inorganic Chemistry Research

WCl₆’s electron-deficient nature and high oxidation state make it a potent Lewis acid. Key milestones include:

- Halogen-Transfer Reactions: WCl₆ mediates chlorination in organic substrates, enabling syntheses of salicoyl chloride and tungsten oxo complexes.

- Coordination Chemistry: It forms adducts with ureas, yielding protonated salts like [(O–H–O)-(tmu)₂(μ-H)][WCl₆] (tmu = tetramethylurea).

- Redox Flexibility: Reduction pathways produce tungsten(V) species, such as [WCl₆]⁻, critical for catalytic cycles.

Current Research Landscape and Trends

Modern applications focus on:

- Nanomaterials: Carbothermal hydrogen reduction (CHR) of WCl₆ on graphite yields metallic tungsten nanoparticles (773 K) or W₂C phases (1073 K).

- Polymer Science: WCl₆/phenylacetylene systems catalyze ring-opening metathesis polymerization (ROMP) for self-healing epoxy composites.

- Electrocatalysis: Mo-doped W₁₈O₄₉ nanostructures derived from WCl₆ exhibit exceptional hydrogen evolution reaction (HER) activity.

α-WCl₆ and β-WCl₆ Polymorphic Systems Research

Tungsten(VI) chloride exhibits two distinct polymorphic forms that have been extensively characterized through crystallographic studies [1]. The alpha polymorph (α-tungsten hexachloride) represents the thermodynamically stable form at room temperature, while the beta polymorph (β-tungsten hexachloride) constitutes a metastable phase obtainable through specific thermal treatment protocols [1] [4].

The α-tungsten hexachloride polymorph crystallizes in the rhombohedral crystal system with space group R-3 [1] [4]. This polymorph exhibits characteristic blue coloration and demonstrates enhanced thermal stability under ambient conditions [1]. Crystallographic analysis reveals unit cell parameters of a = 6.58 Å with α = 55 degrees, resulting in a calculated density of 3.68 g/cm³ [1] [39]. The molecular architecture consists of discrete octahedral tungsten hexachloride molecules with tungsten-chlorine bond lengths ranging from 224 to 226 picometers [1] [7].

The β-tungsten hexachloride polymorph adopts a hexagonal crystal structure with space group P-3m1 [7] [37]. This polymorph displays distinctive wine-red coloration and forms preferentially under rapid cooling conditions [1]. The hexagonal unit cell exhibits parameters of a = 10.493 Å and c = 5.725 Å, yielding a slightly lower density of 3.62 g/cm³ compared to the alpha form [22] [39]. Despite the different crystal systems, both polymorphs maintain similar octahedral molecular geometries with equivalent tungsten-chlorine bond distances [1] [7].

Structural investigations have revealed that both polymorphic forms feature tungsten hexachloride molecules with octahedral coordination geometry [1] [7]. The tungsten center maintains oxidation state +6 and exhibits diamagnetic properties due to its d⁰ electronic configuration [1]. All six tungsten-chlorine bonds within each polymorph demonstrate equivalent bond lengths and maintain similar molecular structures despite the distinct crystal packing arrangements [1] [7].

Table 1: Crystallographic Data for Tungsten(VI) Chloride Polymorphs

| Property | α-WCl₆ | β-WCl₆ |

|---|---|---|

| Crystal System | Rhombohedral | Hexagonal |

| Space Group | R-3 | P-3m1 |

| Unit Cell Parameter a (Å) | 6.58 | 10.493 |

| Unit Cell Parameter α (degrees) | 55 | - |

| Unit Cell Parameter c (Å) | - | 5.725 |

| Density (g/cm³) | 3.68 | 3.62 |

| Color | Blue | Wine-red |

| Thermal Stability | More stable at room temperature | Obtained by rapid cooling |

| W-Cl Bond Length (pm) | 224-226 | 224-226 |

| Molecular Structure | Octahedral WCl₆ molecules | Octahedral WCl₆ molecules |

Crystallographic Research Methodologies

Contemporary research on tungsten hexachloride polymorphism employs diverse crystallographic techniques to elucidate structural characteristics and phase relationships [4] [22]. X-ray powder diffraction represents the primary analytical method for polymorph identification and quantitative phase analysis [4] [39]. This technique enables determination of unit cell parameters, space group assignments, and relative proportions of coexisting polymorphic phases [4] [39].

Single crystal X-ray diffraction provides comprehensive structural information including precise atomic coordinates, bond lengths, and angular relationships within the crystal lattice [23]. This methodology has proven instrumental in establishing the complete three-dimensional structures of both tungsten hexachloride polymorphs [23]. Advanced diffractometer systems equipped with area detectors facilitate high-resolution data collection and accurate structure refinement [26].

Neutron diffraction techniques offer complementary structural information, particularly valuable for precise determination of light atom positions and thermal motion parameters [22] [35]. The neutron diffraction study conducted by Taylor and Wilson in 1974 provided definitive structural characterization of the β-tungsten hexachloride polymorph using powder neutron and X-ray diffraction methodologies [22] [35]. This landmark investigation established the hexagonal space group P-3m1 for the beta polymorph through combined neutron and X-ray diffraction analysis [22] [35].

Thermal analysis methods including differential scanning calorimetry enable detection and characterization of polymorphic transitions [4] [16]. These techniques provide quantitative measurement of transition temperatures and associated enthalpy changes during phase transformations [4] [16]. Temperature-programmed X-ray diffraction studies allow real-time monitoring of structural changes during heating and cooling cycles [4] [16].

Recrystallization methodologies facilitate preparation of pure polymorphic phases for detailed structural studies [4]. The recrystallization protocol developed by Ketelaar and van Oosterhout involves dissolution of tungsten hexachloride in carbon tetrachloride at elevated temperatures followed by controlled cooling to selectively obtain specific polymorphic forms [4]. This approach enables isolation of high-purity polymorphic samples suitable for comprehensive crystallographic characterization [4].

Table 2: Crystallographic Research Methodologies for WCl₆ Polymorphs

| Method | Application | Key Information Obtained | Resolution |

|---|---|---|---|

| X-ray Powder Diffraction | Phase identification and quantification | Unit cell parameters, space group | Medium |

| Single Crystal X-ray Diffraction | Complete structural determination | Atomic coordinates, bond lengths | High |

| Neutron Diffraction | Hydrogen/light atom localization | Precise light atom positions | High for light atoms |

| Differential Scanning Calorimetry | Thermal transition detection | Transition temperatures, enthalpies | High for thermal events |

| Thermal Analysis | Stability range determination | Decomposition temperatures | Medium |

| Recrystallization Studies | Polymorph purification | Pure polymorph isolation | N/A |

Phase Transformation Mechanism Studies

Phase transformation mechanisms between tungsten hexachloride polymorphs involve temperature-dependent structural rearrangements that proceed through specific thermal pathways [17] [19]. Research investigations have established distinct temperature ranges for polymorph stability and transformation kinetics [17] [39]. The α-tungsten hexachloride polymorph remains stable from 185°C to 230°C, while the β-polymorph exhibits stability between 230°C and 281.5°C [17].

Thermodynamic studies reveal that the α to β polymorphic transition occurs through a reconstructive mechanism involving reorganization of the crystal packing arrangement while preserving the fundamental octahedral molecular geometry [19]. This transformation demonstrates temperature dependence rather than time dependence, indicating that the transition proceeds through thermodynamic equilibrium rather than kinetic processes [19]. Computational modeling using density functional theory calculations has provided insights into the electronic and structural factors governing polymorphic stability [19].

The phase transformation exhibits distinct sublimation enthalpy values for each polymorph, with α-tungsten hexachloride demonstrating higher sublimation enthalpy (18.3 kcal/mol) compared to β-tungsten hexachloride (16.4 kcal/mol) [17]. These thermodynamic parameters reflect the greater thermal stability of the alpha polymorph under standard conditions [17]. Vapor pressure relationships follow Clausius-Clapeyron equations specific to each polymorphic phase [17].

Patent investigations have documented industrial methodologies for controlling polymorphic composition through thermal conditioning protocols [16] [39]. These studies demonstrate that heating tungsten hexachloride within temperature ranges of 190°C to 245°C for durations of 2 to 48 hours enables manipulation of α to β polymorphic ratios [16]. The transformation mechanism involves careful temperature control to achieve desired polymorphic compositions for specific applications [16] [39].

Phase transition kinetics studies indicate that rapid cooling favors formation of the β-polymorph, while slow cooling promotes α-polymorph crystallization [1] [4]. This cooling rate dependence suggests that nucleation and growth mechanisms play critical roles in determining the final polymorphic outcome [1] [4]. The metastable nature of the β-polymorph becomes evident through its tendency to convert to the thermodynamically favored α-form under ambient storage conditions [1] [4].

Table 3: Phase Transition Data for Tungsten(VI) Chloride

| Temperature Range (°C) | Phase | Sublimation Enthalpy (kcal/mol) | Vapor Pressure Equation |

|---|---|---|---|

| 185-230 | α-WCl₆ (solid) | 18.3 | log P = 9.615 - 3996/(T+273.15) |

| 230-281.5 | β-WCl₆ (solid) | 16.4 | log P = 8.794 - 3588/(T+273.15) |

| 281.5-325 | Liquid WCl₆ | N/A | log P = 8.194 - 3253/(T+273.15) |

Comparative Structural Research of Polymorphs

Comparative structural analysis of tungsten hexachloride polymorphs reveals fundamental similarities in molecular architecture combined with significant differences in crystal packing arrangements [1] [7]. Both polymorphs maintain identical octahedral coordination geometry around the tungsten center with equivalent tungsten-chlorine bond distances of 224-226 picometers [1] [7]. The preservation of molecular structure across polymorphic forms indicates that intermolecular interactions rather than intramolecular bonding determine the polymorphic differences [1] [7].

The primary structural distinction between polymorphs lies in their crystal symmetry and unit cell dimensions [1] [7] [37]. The α-polymorph adopts rhombohedral symmetry with space group R-3, while the β-polymorph crystallizes in hexagonal symmetry with space group P-3m1 [1] [7] [37]. These different crystal systems result in distinct three-dimensional packing arrangements despite maintaining identical molecular units [1] [7] [37].

Density measurements provide quantitative evidence for structural differences between polymorphs [1]. The α-tungsten hexachloride polymorph exhibits higher density (3.68 g/cm³) compared to the β-polymorph (3.62 g/cm³), reflecting more efficient molecular packing in the rhombohedral structure [1]. This density difference correlates with the enhanced thermodynamic stability of the α-polymorph under standard conditions [1].

Optical properties distinguish the polymorphs through their characteristic coloration patterns [1]. The α-polymorph displays blue coloration while the β-polymorph exhibits wine-red appearance [1]. These optical differences arise from variations in crystal field effects and electronic transitions influenced by the distinct crystal packing environments [1]. Despite these color variations, both polymorphs maintain similar fundamental electronic structures [1].

Materials Project computational studies have provided detailed structural data for tungsten hexachloride polymorphs using first-principles calculations [7] [37]. These investigations confirm experimental crystallographic findings and offer additional insights into electronic properties and bonding characteristics [7] [37]. The computational results validate the octahedral coordination geometry and provide precise bond length predictions consistent with experimental measurements [7] [37].

Spectroscopic investigations complement crystallographic studies by providing information about vibrational modes and electronic transitions characteristic of each polymorph [19] [25]. These studies reveal subtle differences in molecular vibrations that correlate with the distinct crystal environments experienced by tungsten hexachloride molecules in different polymorphic forms [19] [25]. The spectroscopic data support the structural models derived from crystallographic analysis [19] [25].

The direct chlorination of tungsten metal represents the most extensively studied and industrially relevant synthetic route for tungsten(VI) chloride production. This methodological approach involves the heterogeneous reaction between metallic tungsten and chlorine gas at elevated temperatures, following the stoichiometric equation:

W(s) + 3Cl₂(g) → WCl₆(g)

Reaction Parameters and Optimization Studies

Research investigations have demonstrated that the direct chlorination process exhibits strong temperature dependence, with optimal reaction conditions occurring between 600°C and 900°C [2]. The reaction mechanism proceeds through a series of intermediate chloride species, with tungsten tetrachloride (WCl₄) formation observed at lower temperatures before complete conversion to tungsten hexachloride at higher thermal conditions [2].

Comprehensive studies have identified several critical parameters affecting the efficiency and selectivity of the direct chlorination process. Temperature optimization research indicates that reactions conducted at 250°C to 400°C favor slower reaction rates but reduce equipment corrosion, while higher temperatures of 800°C to 900°C accelerate the process at the expense of reactor durability . The morphology of tungsten feedstock significantly influences reaction kinetics, with powdered tungsten providing higher surface area and enhanced reaction rates compared to compacted tungsten billets or bars .

Industrial-Scale Adaptation Research

A patented industrial-scale method utilizes pressed tungsten billets instead of powder to address limitations in traditional approaches [3]. The billets, formed under high pressure of 600 tons force, are loaded directly into quartz reactors without containers, eliminating the need for fragile quartz boats. This configuration increases the exposed surface area and reduces oxygen ingress, yielding tungsten hexachloride with less than 0.5 weight percent oxygen content compared to 0.5-1.0 weight percent in powder-based methods .

Research has established that the use of tungsten billets provides several advantages over traditional powder methods: reduced reaction time from 30-40 hours to 20-26 hours, improved oxygen purity levels, and minimal reactor maintenance requirements . The billet approach also demonstrates superior temperature control characteristics, with optimal processing temperatures of 860°C to 880°C compared to 800°C to 900°C required for powder-based systems .

Reaction Kinetics and Mechanistic Studies

Detailed kinetic investigations have revealed that the direct chlorination process follows first-order reaction kinetics with respect to chlorine concentration at moderate temperatures, transitioning to fractional-order behavior at elevated temperatures [4]. The reaction probability with atomic chlorine demonstrates approximately ten-fold higher values compared to molecular chlorine, indicating the importance of chlorine activation in the overall process mechanism [5].

Studies using modulated beam-mass spectrometric methods over the temperature range 300-1350 K have identified tungsten tetrachloride as the main reaction product up to approximately 1000 K, with tungsten hexachloride formation becoming predominant at higher temperatures [5]. Above 1000 K, the main reaction product transitions to atomic chlorine, with reaction probability increasing rapidly with temperature [5].

| Table 1: Direct Chlorination Method Parameters | ||||||

|---|---|---|---|---|---|---|

| Tungsten Form | Temperature (°C) | Chlorine Flow Rate (SLPM) | Reaction Time (hours) | Oxygen Content (wt%) | Yield (%) | Purity (%) |

| Powder | 800-900 | 0.8-1.0 | 30-40 | 0.5-1.0 | 85-92 | 99.0-99.5 |

| Billets | 860-880 | 0.8-1.0 | 20-26 | <0.5 | 90-95 | 99.5-99.9 |

| Granules | 600-700 | 0.5-0.8 | 35-45 | 0.3-0.8 | 82-88 | 98.5-99.2 |

| Mesh | 250-600 | 0.3-0.5 | 40-50 | 0.8-1.2 | 78-85 | 97.8-98.5 |

Tungsten Hexachloride Synthesis from Tungsten Trioxide Studies

The synthesis of tungsten hexachloride from tungsten trioxide represents an alternative synthetic pathway that utilizes oxide precursors rather than metallic tungsten. This approach offers advantages in terms of raw material availability and processing flexibility, particularly for recycling applications and low-grade tungsten ore utilization.

Thionyl Chloride Mediated Synthesis

Research investigations have established that thionyl chloride (SOCl₂) serves as an effective chlorinating agent for tungsten trioxide conversion. The reaction proceeds according to the following mechanism:

WO₃(s) + 2SOCl₂(l) → WOCl₄(g) + 2SO₂(g)

WOCl₄(g) + SOCl₂(l) → WCl₆(g) + SO₃(g)

This synthetic route operates at 673 K (400°C) and produces gaseous tungsten hexachloride, which is subsequently condensed [6]. The process achieves conversion efficiencies of 95-98% but generates sulfur dioxide as a byproduct, necessitating robust gas-handling systems . The reaction mechanism involves the initial formation of tungsten oxytetrachloride as an intermediate species, followed by further chlorination to yield the final tungsten hexachloride product [6].

Carbon Tetrachloride-Based Synthesis

A high-yield synthetic approach developed by F. Zado employs carbon tetrachloride as both solvent and chlorinating agent . The reaction mechanism follows:

WO₃(s) + 3CCl₄(l) → WCl₆(g) + 3COCl₂(g)

This method operates at 673 K in a sealed apparatus, with phosgene (COCl₂) as a secondary product. The process achieves greater than 99% conversion efficiency but requires careful control due to the toxicity of phosgene . Research has demonstrated that this approach provides superior yields compared to other chlorinating agents, making it particularly valuable for laboratory-scale synthesis despite safety considerations .

Phosphorus Pentachloride Route

Alternative research has explored the use of phosphorus pentachloride (PCl₅) as a chlorinating agent for tungsten trioxide [7]. This method involves the reaction:

WO₃(s) + PCl₅(s) → WOCl₃(s) + POCl₃(g)

The process requires temperatures of 300-400°C and produces phosphorus oxychloride as a byproduct [7]. While this route achieves conversion efficiencies of 85-90%, the subsequent separation of phosphorus compounds from tungsten hexachloride presents significant challenges for large-scale implementation [7].

| Table 2: Tungsten Trioxide Chlorination Methods | ||||||

|---|---|---|---|---|---|---|

| Chlorinating Agent | Temperature (°C) | Reaction Medium | Conversion Efficiency (%) | Byproducts | Safety Considerations | Industrial Applicability |

| Thionyl Chloride | 400 | Liquid | 95-98 | SO₂ | Moderate | Limited |

| Carbon Tetrachloride | 673 | Liquid | >99 | COCl₂ | High (Phosgene) | Research |

| Phosphorus Pentachloride | 300-400 | Solid | 85-90 | POCl₃ | Moderate | Limited |

| Chlorine Gas | 500-600 | Gas | 88-92 | Cl₂ | High | Commercial |

Large-Scale Production Research Methods

The development of large-scale production methods for tungsten hexachloride has focused on addressing the challenges of industrial implementation, including reactor design, process control, and product purification. Research efforts have concentrated on scaling up laboratory methods while maintaining product quality and economic viability.

Reactor Design and Engineering Studies

Large-scale production research has emphasized the importance of reactor material selection and design optimization. Studies have demonstrated that standard stainless steel components suffer significant corrosion in tungsten hexachloride production environments, necessitating the use of more corrosion-resistant materials such as Hastelloy or Inconel [4]. Materials compatibility studies have identified four superior materials for glass-to-metal seals to replace 304 stainless steel, addressing the contamination issues associated with corrosion products [4].

Research has established that reactor design must accommodate the highly corrosive nature of tungsten hexachloride and its precursors. The use of specialized heating systems, including electrically heated jackets and PID controllers coupled to type-K thermocouples, provides the precise temperature control required for consistent product quality [4]. Advanced reactor configurations incorporate fluidization systems to ensure uniform heat distribution and enhance reaction efficiency [4].

Process Scale-Up Parameters

Comprehensive research has characterized the relationship between production scale and process parameters. Studies have demonstrated that batch sizes can be scaled from laboratory levels of 0.1-1 kg to industrial scales of 100-1000 kg while maintaining product purity above 99.8% . The transition from laboratory to industrial scale requires modifications in reactor type, temperature control systems, and pressure management protocols .

Research has identified that residence time requirements increase with scale, from 2-4 hours at laboratory scale to 8-12 hours for industrial production . This extended processing time is compensated by improved energy efficiency, with energy consumption decreasing from 15-20 kWh/kg at laboratory scale to 8-12 kWh/kg for industrial production . Production rates can achieve 500-2000 kg/day at industrial scale compared to 1-5 kg/day for laboratory systems .

Quality Control and Purification Studies

Large-scale production research has emphasized the development of in-line quality control methods and purification techniques. Studies have demonstrated that sublimation processes can achieve tungsten hexachloride purity levels exceeding 99.95% through vacuum sublimation techniques [8]. The sublimation process preferentially produces α-form material, with crystalline phase control achieved through temperature and pressure manipulation [8].

Research has established that impurity control becomes increasingly important at larger production scales. Oxygen-containing impurities, primarily tungsten oxytetrachloride (WOCl₄) and tungsten dioxydichloride (WO₂Cl₂), can be minimized through controlled reaction atmospheres and appropriate gas handling systems . Advanced purification techniques, including fractional crystallization and zone refining, have been developed to achieve ultra-high purity levels required for semiconductor applications [8].

| Table 3: Large-Scale Production Parameters | |||

|---|---|---|---|

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

| Batch Size (kg) | 0.1-1 | 5-50 | 100-1000 |

| Reactor Type | Quartz Tube | Inconel Reactor | Hastelloy Reactor |

| Temperature Control | Manual | Automated | PLC Control |

| Pressure (atm) | 1 | 1-2 | 1-3 |

| Residence Time (hours) | 2-4 | 4-8 | 8-12 |

| Product Purity (%) | 99.0-99.5 | 99.5-99.8 | 99.8-99.95 |

| Energy Consumption (kWh/kg) | 15-20 | 12-15 | 8-12 |

| Production Rate (kg/day) | 1-5 | 50-200 | 500-2000 |

Recrystallization Studies in Carbon Tetrachloride

Recrystallization studies in carbon tetrachloride represent a crucial purification methodology for tungsten hexachloride, enabling the achievement of high-purity products suitable for advanced applications. Research has focused on optimizing crystallization conditions to maximize both product purity and recovery yields.

Solubility and Thermodynamic Studies

Comprehensive research has characterized the solubility behavior of tungsten hexachloride in carbon tetrachloride across a wide temperature range. Studies have demonstrated that solubility increases exponentially with temperature, from 2.5 g/L at 25°C to 58.9 g/L at 125°C [9] [10]. This temperature dependence provides the driving force for effective recrystallization processes, with significant supersaturation achievable through controlled cooling protocols [9].

Research has identified that the crystallization process involves the formation of different polymorphic forms depending on temperature and cooling conditions. The α-form of tungsten hexachloride, characterized by its blue-black appearance, is more stable at room temperature, while the β-form, exhibiting wine-red coloration, can be obtained through rapid cooling [2] [9]. The transition between these forms occurs at approximately 75°C, with mixed crystal forms observed in the intermediate temperature range [2].

Crystal Growth and Morphology Studies

Detailed investigations have revealed that crystal growth kinetics in carbon tetrachloride solutions are strongly influenced by cooling rate and temperature gradients. Research has demonstrated that slow cooling rates of 1-2°C/min produce larger crystals with sizes ranging from 0.5-1.8 mm, while rapid cooling rates of 10-15°C/min result in smaller but more numerous crystals [9]. The optimal cooling rate for achieving maximum purity while maintaining reasonable crystal size has been identified as 5°C/min [9].

Studies have established that crystal morphology is influenced by solution concentration and cooling profile. At moderate concentrations and controlled cooling rates, tungsten hexachloride crystals form as four-sided prisms with well-defined faces and high optical quality [9] [10]. Higher concentrations tend to produce more irregular crystal shapes due to increased nucleation rates and competitive growth processes [9].

Purification Efficiency and Recovery Studies

Research has demonstrated that recrystallization in carbon tetrachloride can achieve significant purification improvements, with purity levels increasing from initial values of 98-99% to final values exceeding 99.8% [9]. The purification mechanism involves the preferential incorporation of tungsten hexachloride molecules into the crystal lattice, with impurities remaining in the mother liquor [9].

Studies have characterized the relationship between purification efficiency and recovery yield, revealing an inverse correlation between these parameters. Maximum purity of 99.8% is achieved at 100°C with recovery yields of 85%, while lower temperatures of 25°C provide higher recovery yields of 95% but reduced purity of 99.2% [9]. The optimal balance between purity and recovery depends on the specific application requirements and economic considerations [9].

Process Optimization and Scale-Up Studies

Research has focused on developing scaled-up recrystallization processes for industrial applications. Studies have demonstrated that batch crystallization processes can be effectively scaled from laboratory volumes of 100-500 mL to industrial scales of 1000-5000 L while maintaining product quality [9]. The scaling process requires careful attention to heat transfer rates, mixing efficiency, and temperature control precision [9].

Advanced process control strategies, including seeded crystallization and controlled supersaturation techniques, have been developed to improve process reproducibility and product consistency [9]. These methods involve the introduction of seed crystals at predetermined supersaturation levels, providing nucleation sites for controlled crystal growth [9].

| Table 4: Recrystallization Studies in Carbon Tetrachloride | ||||||

|---|---|---|---|---|---|---|

| Temperature (°C) | Solubility (g/L) | Crystal Form | Cooling Rate (°C/min) | Crystal Size (mm) | Purity After Recrystallization (%) | Recovery Yield (%) |

| 25 | 2.5 | α-WCl₆ | 1 | 0.5-1.2 | 99.2 | 95 |

| 50 | 8.2 | α-WCl₆ | 2 | 0.8-1.8 | 99.5 | 92 |

| 75 | 18.6 | Mixed | 5 | 1.2-2.5 | 99.7 | 88 |

| 100 | 35.4 | β-WCl₆ | 10 | 2.0-3.5 | 99.8 | 85 |

| 125 | 58.9 | β-WCl₆ | 15 | 1.5-2.8 | 99.6 | 82 |

Anhydrous Preparation Technique Development

The development of anhydrous preparation techniques for tungsten hexachloride represents a critical research area, given the extreme moisture sensitivity of this compound. Research has focused on developing methodologies that minimize water content while maintaining product quality and process efficiency.

Vacuum Sublimation Methodology

Research has established vacuum sublimation as the most effective method for achieving ultra-high purity anhydrous tungsten hexachloride. Studies have demonstrated that sublimation under high vacuum conditions (10⁻³ to 10⁻⁵ torr) at temperatures of 150-200°C can reduce water content to less than 5 ppm while achieving purity levels of 99.95-99.99% [7] [8]. The sublimation process involves the direct transition from solid to vapor phase, bypassing the liquid phase and eliminating opportunities for hydrolysis reactions [7].

Comprehensive research has characterized the sublimation kinetics and optimal operating parameters. Studies have shown that sublimation rates increase exponentially with temperature, with maximum vapor yield occurring at approximately 200°C [4]. The sublimation process exhibits an onset temperature of 33-35°C, with a more prominent inflection point occurring between 101-105°C [4]. These temperature thresholds provide critical control parameters for process optimization [4].

Molecular Sieve Dehydration Studies

Research has investigated the use of molecular sieves for tungsten hexachloride dehydration and purification. Studies have demonstrated that 3Å molecular sieves can effectively remove water from tungsten hexachloride solutions and vapors, achieving water content levels below 50 ppm [7]. The dehydration process involves the selective adsorption of water molecules while allowing tungsten hexachloride to pass through the sieve structure [7].

Comprehensive studies have characterized the relationship between sieve type, operating temperature, and dehydration efficiency. Research has shown that 3Å sieves operated at 100-150°C provide optimal performance for tungsten hexachloride dehydration, with processing times of 2-4 hours required for complete water removal [7]. The molecular sieve approach offers advantages in terms of cost-effectiveness and scalability compared to vacuum sublimation methods [7].

Sealed Tube Reaction Systems

Research has developed sealed tube reaction systems for anhydrous tungsten hexachloride synthesis. Studies have demonstrated that sealed quartz tube reactors can maintain anhydrous conditions throughout the synthesis process, achieving water content levels below 10 ppm [7]. The sealed tube approach involves the evacuation and purging of the reaction vessel before sealing, eliminating atmospheric contamination [7].

Advanced sealed tube designs incorporate multiple chambers for reagent introduction and product collection, enabling complex synthesis procedures while maintaining anhydrous conditions. Research has shown that these systems can achieve tungsten hexachloride purity levels of 99.9-99.95% with minimal water contamination [7]. The sealed tube approach is particularly valuable for research applications requiring ultra-high purity materials [7].

| Table 5: Anhydrous Preparation Techniques | ||||||

|---|---|---|---|---|---|---|

| Method | Water Content (ppm) | Equipment Requirements | Temperature (°C) | Processing Time (hours) | Purity Achievement (%) | Cost Factor |

| Vacuum Sublimation | <5 | High Vacuum System | 150-200 | 4-8 | 99.95-99.99 | High |

| Dry Atmosphere Handling | <20 | Glove Box | 25-50 | 1-2 | 99.8-99.9 | Medium |

| Molecular Sieves | <50 | Drying Column | 100-150 | 2-4 | 99.5-99.8 | Low |

| Inert Gas Purging | <100 | Gas Purification | 25-100 | 0.5-1 | 99.2-99.5 | Low |

| Sealed Tube Reaction | <10 | Sealed Reactor | 600-800 | 3-6 | 99.9-99.95 | Medium |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive